2-benzyloctahydro-1H-isoindol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

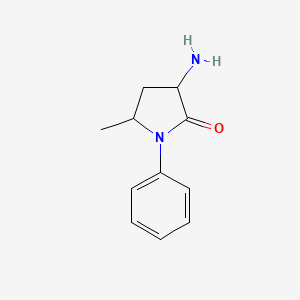

2-Benzyloctahydro-1H-isoindol-4-amine is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 2-benzyloctahydro-1H-isoindol-4-amine is defined by its molecular formula, C15H22N2 . The average mass of this compound is 230.349 Da, and the monoisotopic mass is 230.178299 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-benzyloctahydro-1H-isoindol-4-amine are defined by its molecular structure. It has a molecular weight of 230.35 and a molecular formula of C15H22N2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2-benzyloctahydro-1H-isoindol-4-amine, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. These compounds bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents for viral infections .

Anti-inflammatory Properties

The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds can contribute to the treatment of chronic inflammatory diseases. Research into indole derivatives continues to expand the possibilities for new anti-inflammatory medications .

Anticancer Applications

Indole-based compounds have been explored for their anticancer activities. They can interact with cancer cell pathways, potentially leading to the development of novel anticancer drugs. The ability of these compounds to bind to various cellular targets makes them promising candidates for cancer therapy research .

Antimicrobial Effects

The structural complexity of indole derivatives provides a broad spectrum of antimicrobial activity. These compounds have been effective against various strains of microorganisms, making them important for the development of new antimicrobial agents. The antimicrobial potential of 2-benzyloctahydro-1H-isoindol-4-amine could be harnessed for treating bacterial infections .

Proteomics Research

2-Benzyloctahydro-1H-isoindol-4-amine is utilized in proteomics research. Its molecular structure allows for interactions with proteins, which can be crucial for understanding protein functions and interactions. This application is vital for advancing the field of proteomics and developing new therapeutic strategies .

Neuropharmacological Studies

Indole derivatives are known to affect the central nervous system, offering potential neuropharmacological applications. They can be used to study neurotransmitter systems and develop drugs for neurological disorders. The specific effects of 2-benzyloctahydro-1H-isoindol-4-amine on neural pathways could lead to breakthroughs in neuropharmacology .

Mechanism of Action

Target of Action

The primary targets of 2-benzyloctahydro-1H-isoindol-4-amine are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways

Result of Action

The molecular and cellular effects of 2-benzyloctahydro-1H-isoindol-4-amine’s action are currently unknown. As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects will depend on the compound’s targets and mode of action.

properties

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)